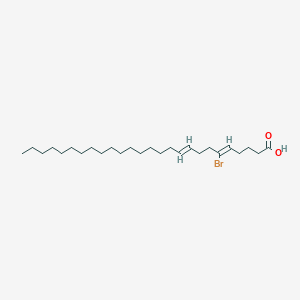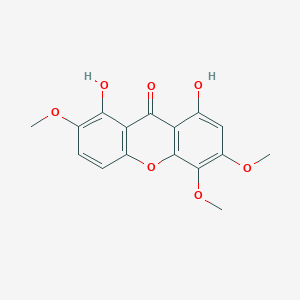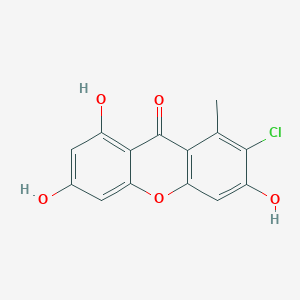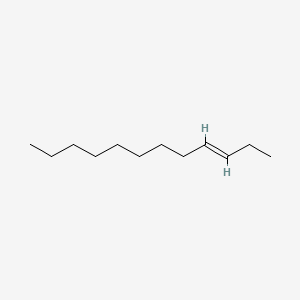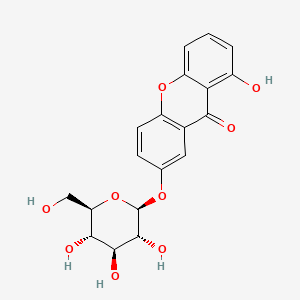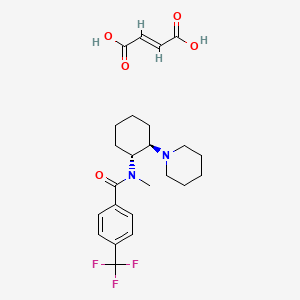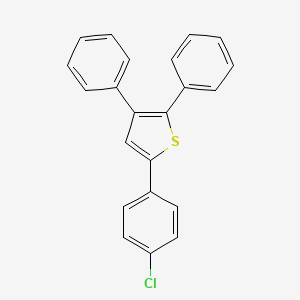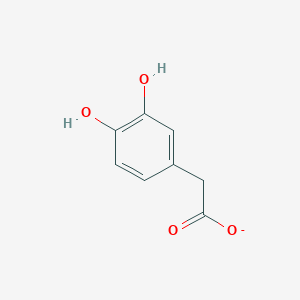
(3,4-Dihydroxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dihydroxyphenyl)acetate is a dihydroxy monocarboxylic acid anion that is the conjugate base of (3,4-dihydroxyphenyl)acetic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite. It derives from a phenylacetate. It is a conjugate base of a (3,4-dihydroxyphenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
- HTyA, a derivative of (3,4-Dihydroxyphenyl)acetate, has been investigated for its antioxidant effects in a rat model of Parkinson’s disease. Pretreatment with HTyA significantly decreased oxidative stress markers and preserved striatal dopamine levels, suggesting potential neuroprotective properties (Pérez-Barrón et al., 2021).
Analytical Applications
- A rapid and simple method using high-performance liquid chromatography (HPLC) with fluorimetric detection has been developed to determine 3,4-dihydroxyphenylacetic acid, a related compound, in mouse brain homogenate. This method offers a practical approach for analyzing neurotransmitter levels, demonstrating the compound's utility in neurochemical research (De Benedetto et al., 2014).
Antioxidant Activity
- Research on the culture broth of Phellinus linteus revealed the presence of compounds related to this compound, demonstrating potent antioxidant activity. These findings underscore the compound's relevance in studies focused on natural antioxidants and their therapeutic potentials (Lee et al., 2015).
Chemical Synthesis
- A novel synthesis approach using acidic clay/hydrogen peroxide catalytic systems has been developed to convert phenylacetic acid to high-added-value phenolic compounds, including 3,4-dihydroxyphenylacetic acid. This method highlights the compound's significance in the synthesis of valuable phenolic antioxidants for potential industrial applications (Neji et al., 2016).
Enzyme Inhibition Studies
- (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives, structurally related to this compound, have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, suggesting potential applications in therapeutic agent development (Nar et al., 2013).
Eigenschaften
Molekularformel |
C8H7O4- |
|---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/p-1 |
InChI-Schlüssel |
CFFZDZCDUFSOFZ-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1CC(=O)[O-])O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)[O-])O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B1237913.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1237914.png)
![N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide](/img/structure/B1237915.png)

